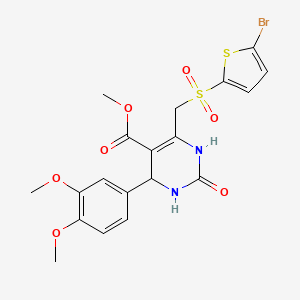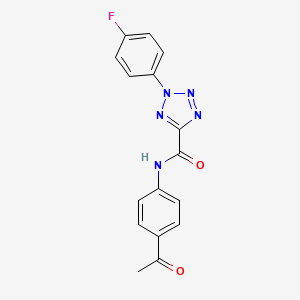
5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, bacterial infections, or inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial research, it has been shown to have antibacterial activity by inhibiting bacterial growth and disrupting bacterial cell membranes. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate for various diseases. It has shown promising results in preclinical studies and may be a viable option for further development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Orientations Futures
There are several future directions for research on 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as a drug candidate for cancer, bacterial infections, and inflammation. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific enzymes or proteins. Finally, future research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-bromobenzyl chloride with sodium azide to form 3-bromobenzyl azide. The second step involves the reaction of 4-chlorophenyl isocyanate with 5-amino-1H-1,2,3-triazole to form N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. The final step involves the reaction of 3-bromobenzyl azide and N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide to form the desired compound.
Applications De Recherche Scientifique
5-amino-1-(3-bromobenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a drug candidate for various diseases. It has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In bacterial research, it has been shown to have antibacterial activity against various strains of bacteria. In inflammation research, it has been shown to have anti-inflammatory effects.
Propriétés
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-3-1-2-10(8-11)9-23-15(19)14(21-22-23)16(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYXJIFQKKDUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

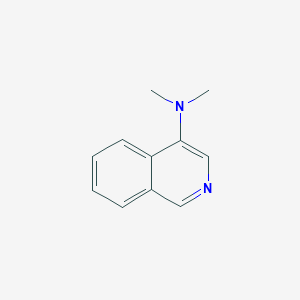
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

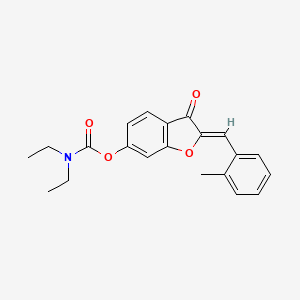
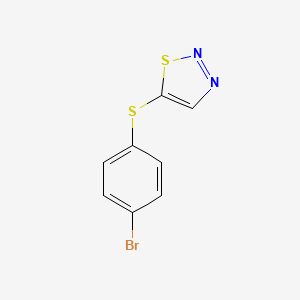
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)

![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)


![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)
